molecular formula C16H15NO4 B309383 Methyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate

Methyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate

Cat. No. B309383
M. Wt: 285.29 g/mol
InChI Key: FFBYFRVCCNNQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research for its pharmacological properties.

Scientific Research Applications

Methyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate has been extensively used in scientific research for its pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. It has also been shown to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of Methyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses.

Advantages and Limitations for Lab Experiments

Methyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its pharmacological properties are well characterized. However, it also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the study of Methyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate. One area of interest is the development of more effective delivery methods to improve its solubility and bioavailability. Another area of interest is the investigation of its potential therapeutic effects in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other disease states.

Synthesis Methods

Methyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This is then reacted with 2-hydroxy-5-aminobenzoic acid in the presence of a base such as triethylamine to form this compound.

properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

methyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C16H15NO4/c1-10-3-5-11(6-4-10)15(19)17-12-7-8-14(18)13(9-12)16(20)21-2/h3-9,18H,1-2H3,(H,17,19)

InChI Key

FFBYFRVCCNNQRS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C(=O)OC

Origin of Product

United States

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